6-Cyclopropyl-4-methylpicolinic acid
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Overview
Description
6-Cyclopropyl-4-methylpicolinic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group at the 6-position and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-methylpicolinic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl cyanide with 4-methylpyridine under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of sodium hydroxide and heating to facilitate the cyclization and subsequent hydrolysis steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-4-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-4-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-methylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the cyclopropyl and methyl groups.
6-Methylpicolinic Acid: Similar structure but without the cyclopropyl group.
4-Methylpicolinic Acid: Similar structure but without the cyclopropyl group.
Uniqueness: 6-Cyclopropyl-4-methylpicolinic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications compared to its analogs .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-cyclopropyl-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(7-2-3-7)11-9(5-6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
RCMRJFCHOIUESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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